Fumazone

説明

Historical Context of Agricultural Application and Subsequent Discontinuation

DBCP was first produced commercially in the United States in 1955 and was approved for use as a fumigant in US agriculture in 1964. europa.eucdc.gov Its effectiveness in controlling nematodes provided an economic advantage in farming, reportedly boosting successful fruit harvesting. openurologyandnephrologyjournal.com The compound was widely marketed and became a commercial success, used extensively on over 40 different crops in the United States, including pineapple, bananas, sugar cane, and other produce, primarily in tropical regions. europa.eucdc.govopenurologyandnephrologyjournal.com Peak annual production estimates ranged from 18 to 20 million pounds during 1974–1975, with significant use in the US, Latin America, the Philippines, and some African countries. europa.eucdc.gov

Despite its commercial success, laboratory experiments conducted as early as 1961 indicated potential adverse effects in rodents. europa.eu Concerns escalated significantly in 1977 when workers at a production plant reported an inability to father children. europa.eu An emergency study by a US government agency linked these issues to DBCP exposure. europa.eu Following these findings, the United States Environmental Protection Agency (EPA) suspended the registration of most products containing DBCP between 1977 and 1979, with an exception for use on pineapples in Hawaii. cdc.govopenurologyandnephrologyjournal.com In 1985, the EPA issued an intent to cancel all registrations, including the remaining use on pineapples, and the use of existing stocks was subsequently prohibited. cdc.gov This discontinuation was a direct result of the emerging evidence concerning its effects. openurologyandnephrologyjournal.comnih.govresearchgate.net

Data regarding the historical production and use of DBCP in the United States illustrate its widespread application prior to regulatory action.

| Year | Estimated US Production/Use (million pounds) |

| 1969 | 8.58 cdc.gov |

| 1974–1975 | 18–20 cdc.gov |

| 1974 | 9.8 cdc.gov |

| 1977 | 0.831 (in California) cdc.gov |

Note: This table is intended to be interactive in a digital format, allowing for sorting or filtering.

Evolution of Research Paradigms for Organohalide Compounds

The case of DBCP and its discontinuation highlights a shift in the research paradigms applied to organohalide compounds. Historically, research on pesticides and other industrial chemicals often prioritized efficacy and immediate application. However, the persistence and widespread detection of compounds like DBCP in the environment, particularly in groundwater years after their use ceased, underscored the need for a more comprehensive understanding of their environmental fate and behavior. wikipedia.orgnih.govresearchgate.netwho.int

Research paradigms are foundational frameworks that guide scientific inquiry, influencing methodology, data collection, and analysis. numberanalytics.commacrothink.org The evolution in the study of organohalide compounds has moved towards incorporating more detailed investigations into their persistence, transport, and potential for degradation in various environmental matrices such as soil and water. cdc.govwho.intresearchgate.netresearchgate.net

Early research on DBCP included toxicological investigations by the companies producing it. europa.eu However, the discovery of its environmental persistence and mobility, leading to groundwater contamination, necessitated research employing environmental science paradigms. wikipedia.orgcdc.govnih.govresearchgate.netwho.int Studies have focused on its subjectability to leaching into groundwater and volatilization from soil. cdc.gov Experimental data, such as Koc values, have been used to indicate its mobility in soil. cdc.gov Research findings have shown that DBCP residues can persist in soil for years after application. cdc.govwho.int For instance, residues were found in soil 6–7 years after the last known application. cdc.gov

Furthermore, research into the degradation pathways of organohalide compounds, including potential biodegradation under certain conditions and hydrolysis rates, reflects an evolving paradigm focused on understanding the long-term environmental behavior of these substances. cdc.govresearchgate.netnih.gov While chemical hydrolysis of DBCP is not expected to be significant in most environmental conditions, except in very alkaline soils, and direct photolysis is unlikely, research has explored potential, albeit slow, degradation processes in water and soil. cdc.gov The understanding of how organohalides interact with the environment and the development of methods for their detection and remediation are key aspects of this evolving research landscape. nih.govresearchgate.net

| Environmental Fate Process | Observation/Finding | Source |

| Leaching | Subject to leaching into groundwater. cdc.gov High potential to leach through soil. cdc.gov | cdc.gov |

| Volatilization | Subject to volatilization from near-surface soil. cdc.gov Important from near-surface soil. cdc.gov | cdc.gov |

| Persistence in Soil | Very persistent in soil if not leached or volatilized. cdc.gov Can remain for >2 years. who.int Residues found years after application. cdc.govwho.int | cdc.govwho.int |

| Hydrolysis | Not expected to be significant except in very alkaline soils. cdc.gov | cdc.gov |

| Photolysis | Unlikely in environmental waters or atmosphere. cdc.gov | cdc.gov |

| Biodegradation | May be susceptible in soil under certain conditions, but rate is difficult to predict. cdc.gov No degradation observed in soil columns within 25 days under aerobic conditions in one study. cdc.gov | cdc.gov |

Note: This table is intended to be interactive in a digital format, allowing for sorting or filtering.

The discontinuation of DBCP and the subsequent need to address its environmental legacy have contributed to a broader research focus on the environmental chemistry and fate of persistent organic pollutants, particularly organohalides. This includes developing advanced analytical techniques for detection at low concentrations and exploring remediation strategies for contaminated soil and groundwater. nih.govresearchgate.net

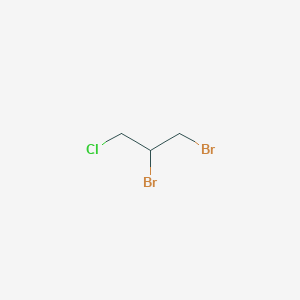

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2-dibromo-3-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEJYOJJBDISQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br2Cl | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020413 | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dibromo-3-chloropropane appears as a colorless liquid. Denser than water. Flash point 170 °F. Boiling point 195 °F. Toxic by ingestion and inhalation. Used as a pesticide and fumigant., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 degrees F.] [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TECHNICAL-GRADE PRODUCT: AMBER-TO-DARK BROWN LIQUID., Dense yellow or amber liquid with a pungent odor at high concentrations., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 °F.] | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

385 °F at 760 mmHg (NTP, 1992), 164.5 °C at 300 mm Hg, 196 °C, 384 °F | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

170 °F (NTP, 1992), 170 °F (OPEN CUP), 77 °C o.c., 170 °F (open cup), (oc) 170 °F | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE IN ALIPHATIC AND AROMATIC HYDROCARBONS, MISCIBLE WITH OILS, DICHLOROPROPANE, ISOPROPYL ALCOHOL, 0.1% wt/wt in water, Miscible with acetone, In water= 1230 mg/l at 20 °C, Solubility in water, g/l at 20 °C: 1.2 (poor), 0.1% | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.08 AT 20 °C/20 °C, Relative density (water = 1): 2.1, 2.05 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.09 at 14 °C, Relative vapor density (air = 1): 8.16 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.8 mmHg at 70 °F (NTP, 1992), 0.8 [mmHg], 0.58 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 77, 0.8 mmHg | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical grade DBCP has been shown to contain up to 10% impurities, incl epichlorohydrin and allyl chloride. ... Epichlorohydrin is added intentionally as a stabilizer. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid when pure | |

CAS No. |

96-12-8, 67708-83-2 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, dibromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067708832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,2-dibromo-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-3-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K0FD4803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

43 °F (NTP, 1992), 5 °C, 6 °C, 43 °F | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Dynamics and Geochemistry of 1,2 Dibromo 3 Chloropropane Dbcp

Transport and Distribution in Environmental Compartments

The movement and distribution of DBCP in the environment are governed by a combination of its physical and chemical properties and the characteristics of the environmental media it encounters.

Soil Mobility and Sorption Characteristics

DBCP exhibits relatively weak adsorption to several soil types, which significantly influences its mobility nih.gov. Studies have shown low distribution coefficients (Kd) and soil organic carbon-water (B12546825) partitioning coefficients (Koc), indicating a limited tendency to bind to soil particles, particularly in soils with low organic content nih.govepa.govhawaii.edu. For instance, a Kd value of 0.20 cm³/g was reported for DBCP adsorption onto Panoche clay loam, and a Koc value of 40 has been noted nih.gov. Modelling suggests that DBCP will co-migrate with water through low organic content soil due to weak adsorption epa.gov. This weak sorption potential means that DBCP is not effectively retained in the soil profile and is prone to downward movement hawaii.eduepa.gov.

Interactive Table 1: DBCP Soil Sorption Data

| Soil Type | Kd (cm³/g) | Koc Value | Reference |

| Panoche clay loam | 0.20 | - | nih.gov |

| Hanford sandy loam | 0.286 (L/kg) | - | nih.gov |

| Unspecified soil | - | 2.11 (log Koc) | epa.gov |

| Soil with 10% moisture | - | 1.6 (log Koc) | epa.gov |

Groundwater Contamination Pathways and Persistence

The high mobility of DBCP in soil makes leaching to groundwater a significant contamination pathway nih.govepa.gov. DBCP dissolves in water, and its density is greater than water, meaning that free-phase DBCP can sink to the bottom of an aquifer and persist for extended periods ca.govclu-in.orgca.gov. The continuing presence of DBCP as a groundwater contaminant remains a problem in areas where it was heavily used, even decades after its ban ca.govwikipedia.orgclu-in.orgca.gov. Studies in areas like the eastern San Joaquin Valley, California, have detected DBCP in public groundwater sources, with numerous wells showing concentrations above the Maximum Contaminant Level (MCL) of 0.2 µg/L ca.govca.gov. DBCP has been found at depths of nearly 40 meters below the water table more than 25 years after its ban researchgate.net. The estimated half-life of DBCP in an aquifer at 15°C is approximately 141 years, highlighting its persistence in the subsurface environment ca.govepa.govclu-in.orghawaii.edu.

Interactive Table 2: DBCP Groundwater Persistence

| Environmental Compartment | Temperature (°C) | Estimated Half-life | Reference |

| Aquifer | 15 | 141 years | ca.govepa.govclu-in.org |

| Water | 25 | 38 (±4) years | epa.govhawaii.edu |

| Water | 15 | 141 years | epa.govhawaii.edu |

Volatilization Processes and Atmospheric Dispersion

Volatilization is another important process affecting the environmental fate of DBCP, particularly from soil and surface water nih.govepa.govepa.govwho.int. DBCP is expected to volatilize rapidly from surface water epa.govwho.int. The volatilization half-life varies depending on the water body; for instance, estimated half-lives are 9.5 hours for streams, 13.5 hours for rivers, and 224.2 days for lakes epa.gov. From soil, DBCP will likely volatilize, especially from the near surface epa.govepa.gov. The volatilization half-life from a model soil distributed within the first 10 cm was estimated to be 1.2 days epa.gov. Once in the atmosphere, vapor-phase DBCP is expected to react with photochemically produced hydroxyl radicals, with an estimated half-life of 12.19 days epa.gov. Atmospheric dispersion models are used to describe the transport and diffusion of substances like DBCP in the atmosphere, influenced by factors such as wind and turbulence epa.govaerb.gov.inuiuc.edu.

Interactive Table 3: DBCP Volatilization Half-lives

| Environmental Compartment | Estimated Half-life | Reference |

| Streams | 9.5 hours | epa.gov |

| Rivers | 13.5 hours | epa.gov |

| Lakes | 224.2 days | epa.gov |

| Model soil (top 10 cm) | 1.2 days | epa.gov |

| Atmosphere (reaction with OH radicals) | 12.19 days | epa.gov |

Degradation Pathways and Environmental Persistence Mechanisms

DBCP is known for its persistence in the environment, although it can undergo both abiotic and biotic transformation processes.

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

Abiotic transformation processes, such as hydrolysis and photolysis, can contribute to the degradation of DBCP nih.govnih.govfishersci.noresearchgate.netnih.gov. Hydrolysis, the reaction with water, is a significant abiotic degradation pathway for many halogenated organic compounds researchgate.netuniroma1.it. For DBCP, hydrolysis is generally expected to be slow, particularly in acidic and neutral soils nih.gov. However, it may be more significant in alkaline soils nih.gov. Hydrolysis half-lives of 38 and 141 years have been reported at pH 7 and temperatures of 25°C and 15°C, respectively epa.govhawaii.edu. Photolysis, the degradation induced by sunlight, can also occur nih.govuniroma1.it. In the atmosphere, DBCP is easily broken down by sunlight ca.govclu-in.orgepa.gov.

Biotic Transformation and Microbial Degradation Kinetics

Biotic transformation, primarily through microbial degradation, can also play a role in DBCP dissipation, although it is often considered slow relative to processes like leaching and volatilization nih.govepa.govepa.gov. Soil microorganisms, including certain Pseudomonas and Flavobacteria strains, have demonstrated the ability to dehalogenate DBCP epa.gov. One study reported a 20% dehalogenation rate in one week at pH 8 by these microorganisms epa.gov. While microbial degradation is possible, its rate can be a limiting factor in the natural attenuation of DBCP in the environment researchgate.net. Research on microbial degradation kinetics often involves studying the transformation rates by specific microbial species or mixed cultures under various conditions colab.wsmcgill.cahibiscuspublisher.comcopernicus.org.

Long-term Environmental Fate Modeling

Long-term environmental fate modeling of 1,2-Dibromo-3-chloropropane (DBCP), also known as Fumazone, is crucial for understanding its persistence and distribution in various environmental compartments, particularly soil and groundwater, following its historical use as a soil fumigant. Models are employed to simulate the complex interplay of physical, chemical, and biological processes that govern DBCP's behavior over extended periods.

Modeling studies indicate that DBCP's fate in the environment is primarily influenced by volatilization and leaching to groundwater. In a model soil, the volatilization half-life of DBCP distributed within the top 10 cm was estimated to be 1.2 days epa.gov. However, this rate can vary significantly based on soil moisture and organic content, with estimated volatilization half-lives ranging from 0.6 days in dry soil with low organic content to 26.2 days in wet soil with relatively high organic content cdc.gov. The use of plastic coverings over treated fields can retard volatilization loss cdc.gov.

DBCP is considered highly mobile in soil due to its weak adsorption to soil particles, supported by experimental soil sorption coefficient (Koc) values ranging from 128 to 149 cdc.gov. Modeling predicts that DBCP will co-migrate with water through low organic content soil epa.gov. This mobility contributes significantly to its potential for leaching to groundwater cdc.gov.

Once in groundwater, DBCP is expected to persist for long periods due to slow degradation rates. Hydrolysis, a chemical degradation process, is generally slow in water at neutral pH, with reported half-lives of 38 years at 25°C and 141 years at 15°C epa.govhawaii.edu. While biodegradation is possible, particularly under anaerobic conditions found in some groundwater environments, it is generally expected to be slow relative to other transport processes like volatilization and leaching epa.govcdc.govclemson.edu. Studies using anoxic biofilm columns resembling groundwater environments have shown that DBCP can undergo biodegradation under conditions of methanogenesis, denitrification, and sulfate (B86663) respiration cdc.gov. However, aerobic degradation in soil columns appears to be negligible over shorter timeframes cdc.gov.

Mathematical models, such as the Pesticide Root Zone Model (PRZM), have been utilized to simulate the transport and transformation of DBCP in soil columns and predict groundwater contamination bioline.org.brbioline.org.brcore.ac.uk. These models account for processes like advective and dispersive transport, and chemical adsorption bioline.org.brbioline.org.br. Calibration and verification of these models are performed using experimental data, including measured concentrations of DBCP in soil at different depths over time under varying water flow conditions bioline.org.brbioline.org.br.

Research findings from modeling efforts highlight the long-term implications of DBCP's persistence and mobility. For instance, simulations in the San Joaquin Valley, California, an area with historical widespread DBCP use, illustrate that DBCP can be expected to leach to groundwater as a result of agricultural applications usda.gov. Coupled modeling approaches, combining models like PRZM and MODFLOW/MT3D, have been used to characterize the three-dimensional evolution of DBCP plumes in groundwater over several decades, considering factors like DBCP loading at the water table, recharge, pumping, and regional groundwater flow usda.gov. These simulations can predict the first appearance of DBCP above detection limits in groundwater and estimate concentrations reaching the saturated subsurface usda.gov.

Despite the ban on its use, DBCP remains a persistent groundwater contaminant in areas of past high use ca.gov. Modeling the long-term fate helps in understanding the duration and extent of this contamination. Factors influencing the long-term fate in groundwater include groundwater flow rates and the potential for biodegradation under specific redox conditions clemson.edu.

Data from modeling studies can include simulated concentrations of DBCP in soil at different depths and at various times after application, as well as predictions of groundwater plume migration bioline.org.brusda.gov. These data are crucial for assessing the long-term risk posed by residual DBCP in the environment.

Here is a table summarizing some simulated and measured DBCP concentrations in soil from a modeling study:

| Soil Depth (mm) | Time After Application (days) | Water Flow Condition | Measured DBCP Concentration (mg/L) | Simulated DBCP Concentration (mg/L) |

| 200 | 4 | Steady State | 55 | 52 |

| 200 | 31 | Steady State | 21 | 50 |

| 200 | 4 | Unsteady State | 30 | 28 |

| 200 | 31 | Unsteady State | 3 | 4 |

Note: This table is based on data from a specific study and represents concentrations in soil water within the soil column bioline.org.br.

Long-term fate modeling is an essential tool for predicting the behavior and persistence of DBCP in soil and groundwater, informing environmental management and remediation efforts for this legacy contaminant.

Advanced Toxicological Research on 1,2 Dibromo 3 Chloropropane Dbcp

Reproductive System Toxicity in Mammalian Models

Extensive research has documented the detrimental effects of DBCP on the male reproductive system across various mammalian species. Early studies in the 1960s in animals revealed testicular atrophy following exposure europa.eunih.gov. By the late 1970s, concerns escalated with the discovery of infertility among male workers involved in the manufacturing of DBCP europa.eutandfonline.com. Subsequent investigations have elucidated the mechanisms underlying these effects and compared the toxicological responses across different species.

Mechanisms of Spermatogenic Disruption and Testicular Atrophy

DBCP is a potent testicular toxicant that disrupts spermatogenesis, the process of sperm production, leading to reduced sperm counts (oligospermia) or complete absence of sperm (azoospermia) and testicular atrophy europa.eunih.govtandfonline.comsums.ac.irresearchgate.netopenurologyandnephrologyjournal.comresearchgate.netopenurologyandnephrologyjournal.comepa.govresearchgate.netclu-in.org. Studies in rats have shown that DBCP can cause prolonged oligospermia without clear signs of recovery in some models researchgate.net. Histological examination of testes from exposed individuals and animals often reveals altered or absent spermatogenesis, with severe cases showing a lack of remaining spermatogenic cells openurologyandnephrologyjournal.com. Testicular atrophy, characterized by the shrinking of the testes, has been noted even at low exposure levels in animal studies nih.gov.

The mechanism of DBCP toxicity involves its metabolic activation. DBCP is metabolized in the liver and also in the testicular seminiferous tubules, primarily by glutathione (B108866) S-transferases openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.comclu-in.org. This biotransformation can produce reactive, cytotoxic metabolites, such as an episulfonium ion, which can bind covalently to DNA, inducing single-strand breaks openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. This DNA damage is believed to contribute significantly to the specific toxicity observed during the spermatogenic cycle openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.comclu-in.org. The damage appears to target spermatogonia, the stem cells of spermatogenesis, leading to their depletion and subsequent loss of more mature germ cells like spermatocytes, spermatids, and spermatozoa researchgate.net. While the exact mechanism by which this leads to a block in spermatogonial differentiation is still being investigated, it may involve a toxic effect on the spermatogonia themselves or on the supporting Sertoli cells oup.com.

Studies evaluating the potential for DBCP to affect fertility at a site beyond the testis have also been conducted. In male Fischer 344 rats, a single subcutaneous treatment with DBCP reduced fertility within days of exposure, without affecting mating frequency researchgate.netnih.gov. This effect was associated with a dose-dependent reduction in the metabolism of glucose by epididymal sperm, suggesting a direct impact on post-testicular sperm energy metabolism as a possible mechanism for immediate infertility researchgate.netnih.gov.

Data from a study on male rats injected with a single dose of DBCP demonstrated a time-dependent increase in the severity of gonadotoxic effects. While some general toxic effects on body and liver weights and serum enzyme activities showed a tendency to revert over time, the reduction in testes and epididymides weights, decreased sperm counts, and histological damage in the testes worsened over a four-week period post-injection researchgate.net.

Hormonal Pathway Perturbations and Endocrine Disruption Potential

Exposure to DBCP has been linked to perturbations in hormonal pathways, indicating its potential as an endocrine disruptor openurologyandnephrologyjournal.comdole.comnih.govbirthdefectsresearch.orgpublications.gc.caresearchgate.net. In men exposed to DBCP, studies have reported elevated plasma follicle-stimulating hormone (FSH) levels, often accompanied by normal plasma luteinizing hormone and testosterone (B1683101) concentrations in cases of azoospermia researchgate.netca.gov. This hormonal profile is indicative of primary testicular failure, where the pituitary gland increases FSH production in an attempt to stimulate spermatogenesis, which is impaired at the testicular level.

Animal studies corroborate these findings, showing that DBCP can affect testicular histology and hormone levels epa.gov. While some studies suggest that Leydig cells, responsible for testosterone production, may be secondary targets of DBCP toxicity, others indicate a direct inhibitory effect on the activity of the enzyme CYP17A1, which is involved in testosterone biosynthesis researchgate.net.

The broader implications of DBCP as an endocrine disruptor are part of ongoing research into how various chemicals can interfere with hormone action and homeostasis nih.govbirthdefectsresearch.orgpublications.gc.caresearchgate.net. While the link between occupational exposure to certain pesticides like DBCP and male infertility is established, the full extent of endocrine-disrupting effects in humans from environmental contaminants remains an active area of investigation nih.govbirthdefectsresearch.org.

Comparative Reproductive Toxicology Across Species

The reproductive toxicity of DBCP has been investigated in several animal species, revealing species-specific differences in sensitivity and metabolic handling of the compound ctdbase.orgopenurologyandnephrologyjournal.comopenurologyandnephrologyjournal.comdole.com. Inhaled DBCP appears to be significantly more toxic than ingested DBCP in animals, likely because the liver metabolizes a larger portion of the ingested chemical before it reaches the testes openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com.

Species sensitivity to DBCP-induced testicular damage varies. Rabbits have shown higher sensitivity compared to rats when exposed via inhalation openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. Testicular injury in rabbits was also observed at lower drinking water concentrations than in rats openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. Conversely, mice and hamsters appear to be relatively less sensitive to the testicular effects of DBCP openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com.

These differences in sensitivity may be related to variations in how species metabolize DBCP. Rat testicular cells, for instance, have been shown to be more efficient at metabolically activating DBCP compared to human testicular cells in in vitro studies openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. Furthermore, the activity of glutathione S-transferase, an enzyme involved in DBCP metabolism, is lower in the testes of monkeys and humans than in rats openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. The enzyme epoxide hydrolase, which can detoxify DBCP metabolites, shows higher activity in the testes of humans and mice compared to rats openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. These metabolic differences likely contribute to the observed species-specific toxicological profiles.

Table 1: Comparative Testicular Sensitivity to DBCP

| Species | Relative Sensitivity | Notes |

| Rabbit | Higher | More sensitive than rats to inhaled and ingested DBCP openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. |

| Rat | Moderate | Susceptible to testicular atrophy and spermatogenic disruption nih.govresearchgate.netresearchgate.netepa.govclu-in.org. |

| Mouse | Lower | Relatively insensitive to testicular damage openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. |

| Hamster | Lower | Relatively insensitive to testicular damage openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. |

| Human | Moderate | Occupational exposure linked to infertility and altered spermatogenesis europa.eutandfonline.comsums.ac.iropenurologyandnephrologyjournal.comca.gov. Metabolic differences compared to rats observed openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. |

Organ-Specific Pathophysiology and Systemic Effects

Beyond its significant impact on the reproductive system, DBCP exposure has been associated with toxic effects in other organs and systemic manifestations in mammalian models.

Hepatic and Renal Dysfunction

Animal studies have consistently reported hepatic (liver) and renal (kidney) effects following DBCP exposure europa.eunih.govresearchgate.netclu-in.orgdole.comnih.govresearchgate.net. In rats, chronic exposure to DBCP has resulted in pronounced necrotic action on parenchymatous organs, including the liver and kidney, even at relatively low concentrations ca.gov. Functional hepatic disturbances, such as a prolonged prothrombin time, have also been observed in chronically exposed rats ca.gov.

Acute injury to the kidney and liver has been noted in male rats after single subcutaneous treatments with DBCP researchgate.net. The severity of these effects was dose-dependent, with the kidney showing adverse effects at lower single doses compared to the testis or liver researchgate.net. Primary target cells in the kidney were identified as proximal tubular epithelia in the outer medulla, leading to disturbances in renal function including impaired tubular reabsorption and reduced glomerular filtration researchgate.net. While some general toxic effects on the liver in rats may show a tendency to revert over time, the gonadotoxic effects appear to increase in severity researchgate.net.

Table 2: Observed Hepatic and Renal Effects of DBCP in Rats

| Organ | Effect | Notes |

| Liver | Necrotic action, functional disturbance (prolonged prothrombin time) ca.gov. Reduced weight researchgate.net. | Some effects may show tendency to revert over time researchgate.net. |

| Kidney | Necrotic action ca.gov. Acute injury, impaired tubular reabsorption, reduced glomerular filtration researchgate.net. | Adverse effects observed at lower single doses compared to testis/liver researchgate.net. |

Neurological and Central Nervous System Manifestations

DBCP is also recognized as a central nervous system (CNS) depressant nih.govtandfonline.comresearchgate.netepa.gov. Acute exposure to DBCP in humans can lead to moderate depression of the CNS epa.gov. Animal studies have similarly reported effects on the nervous system. For instance, a single dose of DBCP produced profound depression of the nervous system in rats, although their condition gradually improved ca.gov.

Clinical signs of CNS depression observed in animals include apathy, sluggishness, and ataxia ca.gov. While the exact mechanisms of DBCP-induced neurological effects are not as extensively documented as its reproductive toxicity, the compound's systemic absorption and distribution suggest potential interactions with neural tissues clu-in.org. Research into the neurological impacts of various chemicals, including potential endocrine disruptors, is an ongoing area of toxicological study nih.govfrontiersin.orgnih.govnc.gov.

Pulmonary System Responses

Studies in laboratory animals have investigated the effects of DBCP exposure on the pulmonary system. Inhalation exposure of animals has resulted in adverse effects in the respiratory tract, specifically in the nasal cavity, trachea, and bronchi. These effects have included inflammatory and proliferative changes, as well as epithelial necrosis cdc.gov. Chronic exposure of rats and mice to DBCP by inhalation has been associated with the development of tumors in the respiratory tract cdc.gov.

Genotoxicity and Mutagenicity Assessments

DBCP has been extensively studied for its potential to induce genetic damage. Genotoxicity refers to the ability of a chemical to cause adverse effects on the genome of living cells, potentially leading to mutagenic or clastogenic events due to alterations in DNA structure cdc.govmdpi.com.

Chromosomal Aberrations and DNA Damage Induction

Research indicates that DBCP is capable of inducing DNA damage and chromosomal aberrations. Studies have shown elevated levels of DNA damage in germ cells following exposure to DBCP unit.no. DBCP is considered capable of acting as a clastogen, an agent that causes breaks in chromosomes nih.gov. DNA damage can be assessed using techniques such as the comet assay, while chromosomal aberrations can be observed in dividing cells nih.govnih.gov.

Bacterial Mutagenesis Studies

Bacterial mutagenesis assays, such as the Ames test using Salmonella typhimurium strains, have been widely used to evaluate the mutagenic potential of chemicals oup.comoup.comcapes.gov.br. 1,2-Dibromo-3-chloropropane is mutagenic in these bacterial systems, particularly in strain TA100, often requiring the presence of an exogenous metabolic activation system to demonstrate its full mutagenic activity iarc.fr. Some responses in strain TA1535 without activation may be attributed to the presence of impurities like epichlorohydrin, which was used as a stabilizer in commercial DBCP oup.comiarc.fr.

Carcinogenesis Studies and Mechanisms of Tumorigenesis

DBCP is classified as a probable human carcinogen based on sufficient evidence from studies in experimental animals epa.govnih.gov. Long-term animal bioassays have demonstrated its ability to induce tumors at multiple sites and in different species nih.govnih.govtandfonline.com.

Site-Specific Tumor Incidence in Experimental Animals

Studies involving both oral administration and inhalation exposure of rodents to DBCP have revealed increased tumor incidence in specific organs. Oral exposure has been shown to cause squamous-cell carcinomas of the forestomach in both rats and mice, as well as adenocarcinomas of the mammary gland in female rats iarc.frnih.govtandfonline.comnih.gov. Inhalation exposure studies have reported high incidences of tumors in the nasal tract, tongue, adrenal cortex, and lungs of rodents iarc.frepa.govnih.gov. Specifically, inhalation exposure caused cancer of the nasal cavity (adenocarcinoma, carcinoma, and/or squamous-cell carcinoma) in rats and mice of both sexes. It also increased the incidence of benign and malignant tumors of the lung in mice and the pharynx in female rats, and caused benign tumors of the tongue and adrenal gland (cortical adenoma) in female rats nih.gov. A summary of site-specific tumor incidence in experimental animals is presented in the table below.

| Species | Route of Exposure | Tumor Site | Tumor Type |

|---|---|---|---|

| Rat | Oral | Forestomach | Squamous-cell carcinoma |

| Mouse | Oral | Forestomach | Squamous-cell carcinoma |

| Rat | Oral | Mammary gland (females) | Adenocarcinoma |

| Rat | Inhalation | Nasal cavity | Adenocarcinoma, carcinoma, squamous-cell carcinoma |

| Mouse | Inhalation | Nasal cavity | Adenocarcinoma, carcinoma, squamous-cell carcinoma |

| Mouse | Inhalation | Lung | Alveolar/bronchiolar adenoma and carcinoma |

| Rat | Inhalation | Pharynx (females) | Squamous-cell papilloma and carcinoma |

| Rat | Inhalation | Tongue | Squamous-cell papilloma |

| Rat | Inhalation | Adrenal gland (females) | Cortical adenoma |

| Rat | Inhalation | Tunica vaginalis (males) | Tumors |

| Zebrafish | Tank water | Liver and bile duct | Hepatocellular carcinoma, cholangiocarcinoma |

Molecular Pathways of Carcinogenic Action

The carcinogenic activity of DBCP is believed to involve genotoxic mechanisms ca.gov. Its metabolism, particularly through glutathione conjugation reactions, can lead to the formation of reactive intermediates that cause DNA damage clu-in.org. This DNA damage is thought to be related to the observed toxic effects, including tumorigenesis clu-in.org. While the precise mechanisms involved in DBCP-induced carcinogenesis are still being investigated, the induction of chromosomal aberrations and DNA damage are considered key events unit.noca.gov. Elucidating the mutation spectrum induced by carcinogens like DBCP provides a basis for understanding the etiology and mechanisms behind chemical carcinogenesis oup.com.

Human Health Impact and Epidemiological Investigations

Epidemiological studies and research have investigated the human health impacts associated with exposure to 1,2-Dibromo-3-chloropropane (DBCP), a chemical formerly used extensively as a soil fumigant. These investigations have primarily focused on populations with occupational exposure and those exposed through contaminated drinking water.

Occupational Exposure Cohort Studies and Reproductive Health Outcomes

Numerous studies have examined the reproductive health outcomes in cohorts of workers occupationally exposed to DBCP, particularly in manufacturing and agricultural settings. Azoospermia (absence of sperm) and oligospermia (low sperm count) have been well-documented effects among these workers tandfonline.comopenurologyandnephrologyjournal.comnih.govnih.gov.

Studies of chemical plant workers exposed to DBCP during its manufacture also provided early evidence of impaired fertility openurologyandnephrologyjournal.comnih.gov. For instance, investigations at a Dow Chemical Company facility in Midland, Michigan, compared 232 workers with potential DBCP exposure to 97 non-exposed workers openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. Workers with the highest and most recent exposure showed significantly lower sperm concentrations openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. Some follow-up studies among production workers in Israel indicated that while some testicular function recovered, there was a predominance of female offspring among those who conceived nih.gov. Those who did not recover from azoospermia often had high levels of follicle-stimulating hormone nih.gov.

Early investigations in California in 1977 noted impaired fertility among chemical plant workers, leading to evaluations that found a high percentage of formulators to be azoospermic or severely oligospermic openurologyandnephrologyjournal.comnih.gov. Studies on Hawaiian pineapple workers have shown conflicting results regarding the correlation between estimated DBCP exposure levels and semen values, with some finding no significant differences openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com. However, one study on Molokai workers, despite not quantifying exposure, found that 23% of agricultural workers were oligospermic and 54% had low sperm counts compared to a reference group, although no effects on fertility, infant mortality, or birth defects were observed in that specific cohort openurologyandnephrologyjournal.com.

The observed adverse reproductive effects in male workers exposed to DBCP were a key factor leading to the ban of most agricultural uses of the chemical in the United States in the late 1970s openurologyandnephrologyjournal.com.

Here is a summary of findings from select occupational exposure studies:

| Study Population | Exposure Type | Key Reproductive Outcome(s) Observed | Percentage Affected (where available) |

| Banana and pineapple plantation workers (12 countries) tandfonline.com | Application | Azoospermia or oligospermia | 64.3% overall, 90.1% in Philippines |

| Chemical plant workers (California) openurologyandnephrologyjournal.comnih.gov | Manufacturing | Impaired fertility, azoospermia, severe oligospermia | High percentage |

| Dow Chemical Co. factory workers (Michigan) openurologyandnephrologyjournal.comopenurologyandnephrologyjournal.com | Production | Significantly lower sperm concentrations (highest/recent exposure) | Not specified |

| Banana crop workers (Israel) nih.gov | Application | Increased spontaneous abortion in family histories, female offspring predominance | Not specified |